IAMA-6

NKCC1 selectivity NKCC2 inhibition off-target profiling

IAMA-6 (ARN23746) is the only characterized NKCC1 inhibitor with demonstrated >20× selectivity for NKCC1 over NKCC2, validated brain penetration, and a >50× safety margin for diuresis relative to bumetanide. Essential for chronic oral CNS studies and ex vivo electrophysiology. Do not substitute with loop diuretics; ensure reproducible data with this rigorously validated, KCC2-sparing tool compound.

Molecular Formula C17H25F3N2O4S
Molecular Weight 410.5 g/mol
Cat. No. B11927736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIAMA-6
Molecular FormulaC17H25F3N2O4S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)NCCCCCCCC(F)(F)F
InChIInChI=1S/C17H25F3N2O4S/c1-22(2)27(25,26)15-12-13(16(23)24)8-9-14(15)21-11-7-5-3-4-6-10-17(18,19)20/h8-9,12,21H,3-7,10-11H2,1-2H3,(H,23,24)
InChIKeyZAJDYPRGNPKHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic Acid (ARN23746): A Selective NKCC1 Inhibitor for CNS Research Procurement


3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid (IUPAC name: 3-(N,N-dimethylsulfamoyl)-4-((8,8,8-trifluorooctyl)amino)benzoic acid; synonym ARN23746; IAMA-6) is a synthetic small-molecule inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter isoform 1 (NKCC1) [1]. This compound features a benzoic acid core with a dimethylsulfamoyl group and a hydrophobic 8,8,8-trifluorooctylamino side chain . ARN23746 was rationally designed to address the critical limitation of non-selective NKCC inhibitors—namely, the diuretic side effects caused by inhibition of the renal isoform NKCC2—by achieving high selectivity for NKCC1 over NKCC2 and KCC2 [2]. The compound has been characterized in peer-reviewed medicinal chemistry and preclinical pharmacology studies as a brain-penetrant, metabolically stable molecule that normalizes disrupted neuronal chloride homeostasis in Down syndrome and autism spectrum disorder models [3].

Why 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic Acid Cannot Be Substituted with Loop Diuretics or Uncharacterized NKCC1 Inhibitors


Substituting 3-(dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid with the widely available loop diuretic bumetanide—which also inhibits NKCC1—is scientifically unjustified and experimentally hazardous. Bumetanide exhibits equipotent inhibition of NKCC2, the renal isoform, causing profound diuresis and electrolyte imbalances that confound CNS behavioral readouts and limit dosing in chronic models [1]. Moreover, other commercially available NKCC1 inhibitor tool compounds (e.g., azosemide, furosemide) lack comprehensive selectivity profiling, brain penetration data, and in vivo safety margins relative to ARN23746 [2]. Generic substitution without consideration of isoform selectivity (NKCC1 vs. NKCC2 vs. KCC2), metabolic stability, and blood-brain barrier penetration introduces uncontrolled experimental variables that can lead to false-negative results or misinterpretation of target engagement [3]. The quantitative evidence below establishes that ARN23746 is not merely an incremental improvement but a categorically differentiated molecule essential for experiments requiring selective NKCC1 inhibition without diuretic off-target effects.

3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic Acid (ARN23746) Quantitative Differentiation Evidence for Procurement Decisions


NKCC1 Isoform Selectivity: Direct Comparison of ARN23746 vs. Bumetanide

ARN23746 demonstrates unequivocal selectivity for NKCC1 over NKCC2. In HEK293 cells transfected with either human NKCC1 or NKCC2, ARN23746 at 10 μM inhibited NKCC1-mediated Cl⁻ influx by 31.8% while showing no significant inhibition of NKCC2 (<5% inhibition) [1]. In contrast, the comparator compound bumetanide—a non-selective NKCC inhibitor—potently inhibits both NKCC1 and NKCC2 with IC₅₀ values of approximately 0.5-1.0 μM for both isoforms [2]. Furthermore, ARN23746 at 100 μM inhibited NKCC1 by 95.2%, confirming full target engagement at higher concentrations .

NKCC1 selectivity NKCC2 inhibition off-target profiling diuretic liability

KCC2 Sparing: Quantitative Differentiation from Non-Selective NKCC1/KCC2 Inhibitors

ARN23746 exhibits no significant inhibition of the K⁺-Cl⁻ cotransporter KCC2, a critical neuronal chloride exporter whose inhibition would exacerbate excitatory/inhibitory imbalance [1]. At 10 μM, ARN23746 showed <10% inhibition of KCC2 activity, whereas the comparator compound bumetanide at equivalent concentrations partially inhibits KCC2 (~15-20% inhibition), and other non-selective NKCC inhibitors exhibit variable KCC2 engagement that complicates interpretation of chloride homeostasis modulation [2]. This KCC2-sparing profile is essential for maintaining physiological chloride extrusion capacity during NKCC1 inhibition .

KCC2 sparing chloride homeostasis GABAergic signaling off-target avoidance

In Vivo Diuretic Liability: ARN23746 vs. Bumetanide Safety Margin

ARN23746 demonstrates a remarkable lack of diuretic effect in vivo, even at doses far exceeding those required for CNS efficacy [1]. In mice, ARN23746 administered at 50-fold the effective dose (i.e., 50× the dose that rescues cognitive deficits in Down syndrome models) produced no measurable increase in urine output or electrolyte excretion [2]. In stark contrast, the comparator bumetanide induces significant diuresis at its minimally effective CNS dose (0.2 mg/kg), with dose-limiting diuresis occurring at doses only 2-3× above the CNS-active range, severely restricting its therapeutic window in preclinical studies [3].

in vivo diuresis safety margin chronic dosing therapeutic window

Brain Penetration: ARN23746 Achieves Therapeutically Relevant CNS Exposure

ARN23746 exhibits favorable brain penetration, a prerequisite for modulating neuronal NKCC1 in CNS disorders [1]. Following oral administration (30 mg/kg) in mice, ARN23746 achieved a brain-to-plasma concentration ratio of approximately 0.3 at 2 hours post-dose, with absolute brain concentrations in the low micromolar range sufficient for sustained NKCC1 inhibition [2]. While comparator bumetanide also penetrates the brain, its brain-to-plasma ratio is similarly ~0.3, but therapeutically relevant CNS concentrations are constrained by dose-limiting diuresis, whereas ARN23746 can be dosed higher to achieve greater brain exposure without renal adverse effects [3].

blood-brain barrier penetration brain-to-plasma ratio CNS exposure pharmacokinetics

Metabolic Stability: ARN23746 Exhibits Extended Half-Life Superior to Unoptimized NKCC1 Probes

ARN23746 demonstrates excellent metabolic stability in vitro, a key differentiator from earlier-generation NKCC1 inhibitor scaffolds [1]. In mouse liver microsomes, ARN23746 exhibits a half-life (t₁/₂) > 60 minutes, corresponding to an intrinsic clearance (CLᵢₙₜ) of < 20 μL/min/mg protein [2]. In contrast, the comparator compound bumetanide displays a shorter microsomal half-life of ~30-40 minutes in murine systems, necessitating more frequent dosing to maintain target engagement in chronic studies [3]. The extended metabolic stability of ARN23746 translates to sustained in vivo exposure with once-daily oral dosing in mouse models [4].

metabolic stability microsomal half-life intrinsic clearance pharmacokinetics

Optimal Research Applications of 3-(Dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic Acid (ARN23746) Based on Quantitative Differentiation Evidence


Chronic Oral Dosing in Rodent Models of Neurodevelopmental Disorders Requiring Selective NKCC1 Inhibition

ARN23746 is uniquely suited for chronic oral administration (30 mg/kg/day p.o.) in mouse models of Down syndrome (Ts65Dn) and autism spectrum disorder (e.g., BTBR, VPA-exposed) where sustained NKCC1 inhibition is required to rescue cognitive and social behavioral deficits [1]. The compound's >50× safety margin for diuresis relative to bumetanide [2] and once-daily dosing feasibility based on microsomal t₁/₂ > 60 minutes [3] enable multi-week treatment paradigms without fluid/electrolyte imbalances or multiple daily gavages that would otherwise compromise animal welfare and data reproducibility .

Ex Vivo Electrophysiology and Chloride Imaging Studies Requiring Clean Target Engagement

ARN23746 is the optimal tool compound for ex vivo brain slice electrophysiology (patch-clamp, field potential recordings) and chloride imaging (e.g., Clomeleon, SuperClomeleon, MQAE) experiments where confounding off-target effects on KCC2 or NKCC2 would distort interpretation of GABAergic polarity shifts [1]. The compound's demonstrated KCC2-sparing profile (<10% inhibition at 10 μM) and NKCC2 selectivity (>20-fold) [2] ensure that observed reductions in [Cl⁻]ᵢ and shifts in E_GABA are exclusively attributable to NKCC1 inhibition, unlike bumetanide which partially inhibits KCC2 and NKCC2 at comparable concentrations [3].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Brain-Penetrant Chloride Modulators

ARN23746 serves as an ideal reference standard for PK-PD studies aimed at establishing exposure-response relationships for NKCC1 inhibition in the CNS [1]. Its favorable brain-to-plasma ratio (~0.3) and extended metabolic stability provide a robust signal for correlation of plasma concentrations, brain exposure, and target engagement biomarkers (e.g., pNKCC1/NKCC1 ratio, [Cl⁻]ᵢ measurements) without the confounding variable of diuresis-driven fluid shifts that alter drug distribution [2]. This makes ARN23746 a superior calibration compound for developing translational PK-PD models of selective NKCC1 inhibition [3].

High-Throughput Screening for Novel NKCC1 Modulators Requiring a Selective Positive Control

ARN23746 is the scientifically rigorous choice as a positive control compound in high-throughput screening campaigns for novel NKCC1 inhibitors or activators [1]. Its well-characterized selectivity profile (NKCC1 vs. NKCC2 vs. KCC2) [2] provides a benchmark for hit validation and counter-screening that generic loop diuretics cannot offer. Use of ARN23746 as the reference standard reduces false-positive rates from non-selective chloride flux modulators and establishes a selectivity threshold for advancing hits to lead optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for IAMA-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.